![molecular formula C15H16N2OS B2689723 2-thioxo-4-(p-tolyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one CAS No. 223694-81-3](/img/structure/B2689723.png)
2-thioxo-4-(p-tolyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Description
2-thioxo-4-(p-tolyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which are closely related to the specified compound, can be accomplished through a convenient one-pot synthesis method. This involves the reaction of anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione in the presence of the amidine base DBU, highlighting a straightforward protocol for the preparation of these derivatives from dithiocarbamate chemistry (Tiwari et al., 2008). Moreover, an eco-friendly and rapid synthesis of 2-thioxoquinazolin-4-ones has been reported using microwave irradiation, demonstrating an efficient method yielding products with good to excellent yields (Liu et al., 2015).
Biological Activities
Research into the biological activities of 2-thioxoquinazolinone derivatives has unveiled their potential in antimicrobial and anticonvulsant applications. For instance, novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones have demonstrated broad-spectrum activity against various strains of Gram-positive and Gram-negative bacteria, as well as fungi (Rajasekaran et al., 2013). Additionally, some thioxoquinazolinone derivatives exhibit significant anticancer activities, offering a promising avenue for the development of novel antitumor agents (Muhammad et al., 2017).
Material Science Applications
The compound and its derivatives have also found applications in material science, particularly as corrosion inhibitors for mild steel in acidic media. The effectiveness of such compounds in corrosion inhibition has been corroborated through various experimental techniques, revealing their potential to form protective layers on metal surfaces (Hemapriya et al., 2016).
properties
IUPAC Name |
4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-9-5-7-10(8-6-9)14-13-11(16-15(19)17-14)3-2-4-12(13)18/h5-8,14H,2-4H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZUVXXBXWVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322196 |
Source
|
Record name | 4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |
CAS RN |
223694-81-3 |
Source
|
Record name | 4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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